L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine
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Overview
Description
L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine is a peptide compound composed of five amino acids: alanine, asparagine, phenylalanine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, such as reducing disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups or amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Using reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxylated phenylalanine derivatives.
Scientific Research Applications
L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplements and cell culture media.
L-Alanyl-L-phenylalanine: Another dipeptide with applications in metabolic studies.
Uniqueness
L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which confers distinct biological properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it a versatile compound in research and industry.
Properties
CAS No. |
821776-12-9 |
---|---|
Molecular Formula |
C24H36N6O7 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H36N6O7/c1-12(2)19(24(36)37)30-21(33)14(4)27-22(34)16(10-15-8-6-5-7-9-15)29-23(35)17(11-18(26)31)28-20(32)13(3)25/h5-9,12-14,16-17,19H,10-11,25H2,1-4H3,(H2,26,31)(H,27,34)(H,28,32)(H,29,35)(H,30,33)(H,36,37)/t13-,14-,16-,17-,19-/m0/s1 |
InChI Key |
GENFZCTXHLMCRA-IXPCIPTPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
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